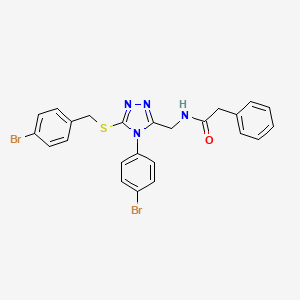
2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H30N4O3S and its molecular weight is 502.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
A study by Mohamed et al. (2016) explored the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing extensive-spectrum antitumor efficiency against various tumor subpanels. The research highlighted compounds with perceptible activity toward renal and lung cancer cell lines, indicating the potential of quinazolinone derivatives in cancer treatment Synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds.
Molecular Docking and Antitumor Properties
Another study conducted by Ibrahim A. Al-Suwaidan et al. (2016) synthesized 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. This work demonstrated significant broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. Molecular docking studies provided insights into their potential mechanism of action, suggesting these compounds inhibit growth through interaction with key cellular targets Synthesis, antitumor activity and molecular docking study of some novel 3-benzyl-4(3H)quinazolinone analogues.
Antiviral Properties
A publication by Hui Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, showcasing weak to good anti-Tobacco mosaic virus (TMV) activity. This study illustrates the versatility of quinazolinone derivatives in developing antiviral agents Rapid Synthesis and Antiviral Activity of (Quinazolin-4-Ylamino)Methyl-Phosphonates Through Microwave Irradiation.
Anticonvulsant Activity
Research by Wassim El Kayal et al. (2022) focused on synthesizing 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide. Although the synthesized substances did not exhibit prominent anticonvulsant activity, the study contributed to understanding the structural requirements for such activity Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives.
Antioxidant Properties
A study by Khalida F. Al-azawi (2016) on the synthesis and antioxidant evaluation of quinazolin derivatives demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO) radicals, comparing favorably with common antioxidants like ascorbic acid. This indicates the potential of quinazolinone compounds in developing antioxidant therapies Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.
特性
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c1-19-8-10-21(11-9-19)17-30-26(33)18-36-28-31-23-7-5-4-6-22(23)27(32-28)29-15-14-20-12-13-24(34-2)25(16-20)35-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,33)(H,29,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCRDOMWHFQOBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
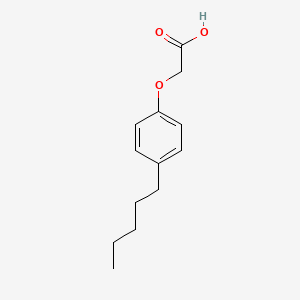
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)
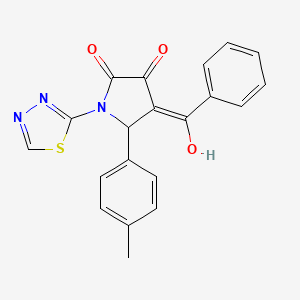
![N-Methyl-1-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride](/img/structure/B2402126.png)

![1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402129.png)
![ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2402130.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2402131.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)
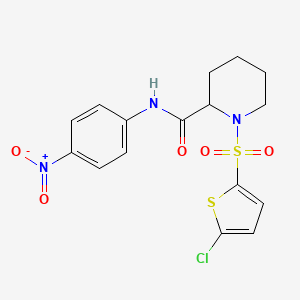
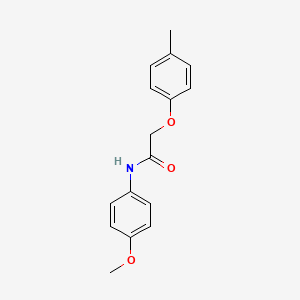
![N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402135.png)
![2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402141.png)
